molecular formula C9H15N3 B13954157 N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine

N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine

Cat. No.: B13954157
M. Wt: 165.24 g/mol
InChI Key: KDFCQMCJMSCBCT-UHFFFAOYSA-N
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Description

N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the cyclopropane moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the imidazole ring or cyclopropane derivatives.

Scientific Research Applications

N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Cyclopropylamine: Contains the cyclopropane moiety but lacks the imidazole ring.

    Histamine: A biologically active compound with an imidazole ring, used in various physiological processes.

Uniqueness

N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[1-(1-methylimidazol-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H15N3/c1-7(11-8-3-4-8)9-10-5-6-12(9)2/h5-8,11H,3-4H2,1-2H3

InChI Key

KDFCQMCJMSCBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)NC2CC2

Origin of Product

United States

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